molecular formula C16H17N3O3S2 B2640819 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850915-99-0

2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2640819
CAS No.: 850915-99-0
M. Wt: 363.45
InChI Key: TXYDKOVWHVFACS-UHFFFAOYSA-N
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Description

2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a thienopyrimidine core suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step may involve nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.

    Attachment of the Butan-2-ylsulfanyl Group: This can be done through nucleophilic substitution reactions using alkyl halides and thiols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride

    Substitution: Alkyl halides, thiols, halogenating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted thienopyrimidines

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its potential pharmacological properties, it can be explored as a lead compound in drug discovery programs.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group could participate in hydrogen bonding or π-π interactions, while the thienopyrimidine core may fit into hydrophobic pockets of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(butan-2-ylsulfanyl)-3-(4-aminophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
  • 2-(butan-2-ylsulfanyl)-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

The presence of the nitrophenyl group in 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one distinguishes it from other similar compounds. This group can significantly influence the compound’s electronic properties and reactivity, potentially leading to unique biological activities.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-3-10(2)24-16-17-13-8-9-23-14(13)15(20)18(16)11-4-6-12(7-5-11)19(21)22/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYDKOVWHVFACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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